molecular formula C10H10N2O B13543525 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol

Katalognummer: B13543525
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: ZTJIFWLAYCBTRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a prop-2-en-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol typically involves the cyclization of N-(prop-2-yn-1-ylamino)pyridines. One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the desired compound . The reaction conditions often involve the use of copper(I) chloride and sodium nitrite in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine ring, often using halogenating agents or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, ketones, aldehydes, and saturated alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
  • 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
  • 2-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride

Comparison: Compared to these similar compounds, 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is unique due to its prop-2-en-1-ol moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its solubility and pharmacokinetic properties .

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-ol

InChI

InChI=1S/C10H10N2O/c1-2-9(13)8-7-12-6-4-3-5-10(12)11-8/h2-7,9,13H,1H2

InChI-Schlüssel

ZTJIFWLAYCBTRI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=CN2C=CC=CC2=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.